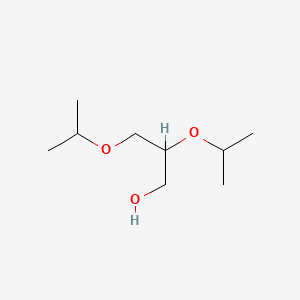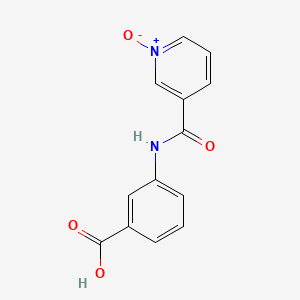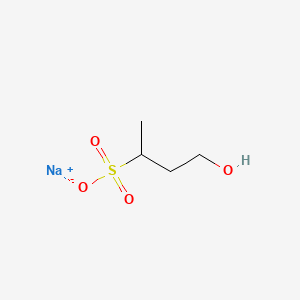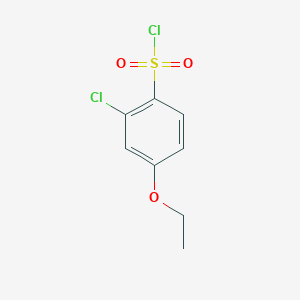
1-Propanol, 2,3-diisopropoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2,3-diisopropoxy- is an organic compound with the molecular formula C9H20O3. It is a derivative of propanol where the hydroxyl groups are substituted with isopropoxy groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
The synthesis of 1-Propanol, 2,3-diisopropoxy- can be achieved through several methods. One common approach involves the reaction of propylene oxide with isopropanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired compound. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
1-Propanol, 2,3-diisopropoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy groups are replaced by other functional groups using reagents like sodium hydride or alkyl halides
Aplicaciones Científicas De Investigación
1-Propanol, 2,3-diisopropoxy- has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: It can be used in biochemical assays and studies involving enzyme reactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 2,3-diisopropoxy- involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In oxidation reactions, it loses electrons to form oxidized products. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
1-Propanol, 2,3-diisopropoxy- can be compared with other similar compounds such as:
1,3-Diethoxy-2-propanol: Similar in structure but with ethoxy groups instead of isopropoxy groups.
1-Chloro-3-isopropoxy-2-propanol: Contains a chlorine atom in place of one of the hydroxyl groups.
1,3-Diphenyl-2-propanol: Features phenyl groups instead of isopropoxy groups .
These comparisons highlight the unique properties and reactivity of 1-Propanol, 2,3-diisopropoxy- in various chemical contexts.
Propiedades
Número CAS |
63716-05-2 |
|---|---|
Fórmula molecular |
C9H20O3 |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2,3-di(propan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-7(2)11-6-9(5-10)12-8(3)4/h7-10H,5-6H2,1-4H3 |
Clave InChI |
GBENKBLMGGFKNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC(CO)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)

![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)

![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)








![1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13940130.png)
